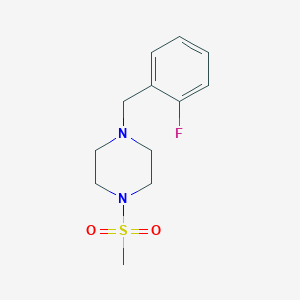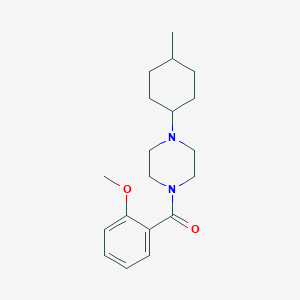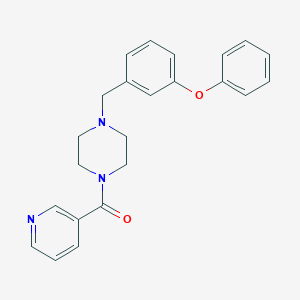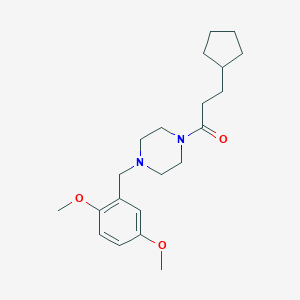![molecular formula C25H24N2O3 B247560 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine](/img/structure/B247560.png)
1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine, also known as BPP, is a piperazine derivative that has been extensively studied in the field of medicinal chemistry. BPP has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which is a transcription factor that plays a key role in cancer. Additionally, this compound has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are signaling molecules that play a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In neurological disorders, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with. Additionally, this compound has not been extensively studied in vivo, so its efficacy and safety in animal models are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its efficacy and safety in animal models. Additionally, the development of new analogs of this compound could lead to the discovery of more potent and selective compounds. Finally, the development of new methods for synthesizing this compound could make it more accessible for research purposes.
Synthesemethoden
The synthesis of 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine involves the reaction of piperazine with 4-bromoacetophenone, followed by the reaction of the resulting compound with 4-biphenylyloxyacetic acid. The final product is obtained through the hydrolysis of the ester group in the intermediate compound. The overall synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C25H24N2O3 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-(4-benzoylpiperazin-1-yl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H24N2O3/c28-24(19-30-23-13-11-21(12-14-23)20-7-3-1-4-8-20)26-15-17-27(18-16-26)25(29)22-9-5-2-6-10-22/h1-14H,15-19H2 |
InChI-Schlüssel |
VHODOZWWPSQGKY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)





![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)


![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)

